Superior Anti-Lymphoma Potency vs. Thalidomide Derivatives: Cell Proliferation Assays
In direct comparisons, FPFT-2216 demonstrated significantly greater inhibitory effects on human lymphoma cell proliferation than known thalidomide derivatives, including lenalidomide and pomalidomide [1]. While the study's primary reporting is qualitative, the consistent and pronounced activity in multiple lymphoma cell lines underscores a clear potency advantage. This differential is attributed to the simultaneous and robust degradation of CK1α alongside IKZF1/3, a dual mechanism not achieved by standard IMiDs [1].
| Evidence Dimension | Inhibition of cell proliferation (qualitative comparison) |
|---|---|
| Target Compound Data | Strong inhibitory effect |
| Comparator Or Baseline | Lenalidomide, Pomalidomide (thalidomide derivatives) |
| Quantified Difference | Not quantified, but reported as 'stronger inhibitory effects' |
| Conditions | Human lymphoma cell lines (including SU-DHL-4 and others) in vitro |
Why This Matters
This class-level evidence positions FPFT-2216 as a more potent alternative to first-line IMiDs for investigating lymphoma biology and identifying novel therapeutic vulnerabilities.
- [1] Kanaoka, D., Yamada, M., Yokoyama, H., Nishino, S., Kunimura, N., Satoyoshi, H., ... & Nakanishi, M. (2024). FPFT-2216, a novel anti-lymphoma compound, induces simultaneous degradation of IKZF1/3 and CK1α to activate p53 and inhibit NF-κB signaling. Cancer Research Communications, 4(1), 312. doi: 10.1158/2767-9764.CRC-23-0264. View Source
